molecular formula C8H11BrN2O2 B13202741 5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one

5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one

Cat. No.: B13202741
M. Wt: 247.09 g/mol
InChI Key: NDTYUHQCUVUIGU-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one is a chemical compound with the molecular formula C7H9BrN2O2 and a molecular weight of 233.06 g/mol . This compound is notable for its unique structure, which includes an amino group, a bromine atom, and a methoxymethyl group attached to a dihydropyridinone ring. It is primarily used in research and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one can be achieved through several synthetic routesThe reaction conditions typically involve the use of bromine or a brominating agent, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with a high degree of purity .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives of the original compound .

Scientific Research Applications

5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-bromo-1-(methoxymethyl)-4-methyl-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and its dihydropyridinone ring structure. This uniqueness makes it valuable for specific research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H11BrN2O2

Molecular Weight

247.09 g/mol

IUPAC Name

5-amino-3-bromo-1-(methoxymethyl)-4-methylpyridin-2-one

InChI

InChI=1S/C8H11BrN2O2/c1-5-6(10)3-11(4-13-2)8(12)7(5)9/h3H,4,10H2,1-2H3

InChI Key

NDTYUHQCUVUIGU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1N)COC)Br

Origin of Product

United States

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